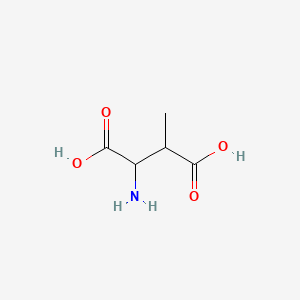

3-Methyl-DL-aspartic acid

Description

Contextualizing 2-Amino-3-methylsuccinic Acid as a Non-Proteinogenic Amino Acid

Unlike the familiar amino acids that are genetically coded for protein synthesis, 2-amino-3-methylsuccinic acid is classified as a non-proteinogenic amino acid. ontosight.aiontosight.ai This means it is not incorporated into proteins during standard translation. Instead, it participates in other metabolic pathways and can be found as an intermediate or a final product of specialized biochemical reactions. ontosight.ai The presence of a methyl group on the succinic acid backbone distinguishes it from its parent compound, aspartic acid, and introduces a chiral center, leading to the existence of several stereoisomers with distinct biological activities. ontosight.ai

Overview of Research Significance and Broad Applications in Chemical Biology

The scientific importance of 2-amino-3-methylsuccinic acid lies in its multifaceted involvement in biological systems and its utility as a research tool. It has been identified as a metabolite in certain organisms and is implicated in various metabolic pathways. ontosight.ai Researchers have explored its role as a neurotransmitter or modulator in the nervous system, where it can interact with specific receptors and transporters. ontosight.ai This has spurred investigations into its potential therapeutic applications for neurological conditions. Furthermore, its unique chemical structure makes it a valuable precursor in the synthesis of more complex, biologically active molecules, including pharmaceuticals. ontosight.ai

Stereochemical Considerations and Isomeric Forms of 2-Amino-3-methylsuccinic Acid

The stereochemistry of 2-amino-3-methylsuccinic acid is a critical aspect of its function, as different spatial arrangements of its atoms result in distinct biological properties. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. The specific configuration of the amino and methyl groups relative to the carbon backbone defines each isomer and dictates its interaction with enzymes and receptors.

(2S,3R)-2-Amino-3-methylsuccinic Acid (L-Erythro-3-methylaspartic acid)

The (2S,3R) isomer, also known as L-erythro-3-methylaspartic acid, is a notable non-proteinogenic amino acid with recognized biological roles. ontosight.ai It is involved in amino acid metabolism and the synthesis of other biomolecules. ontosight.ai Studies have shown that it can act as an agonist for certain neurotransmitter receptors, making it a subject of interest for potential therapeutic interventions. ontosight.ai This isomer is also utilized as a building block in the synthesis of pharmaceuticals. ontosight.ai Research has demonstrated that 3-methylaspartate ammonia (B1221849) lyase (MAL) can catalyze a slow syn elimination of ammonia from this L-erythro isomer. researchgate.net

(2S,3S)-2-Amino-3-methylsuccinic Acid (Threo-3-Methyl-L-Aspartic acid)

Also referred to as threo-3-Methyl-L-Aspartic acid, the (2S,3S) isomer is a derivative of L-aspartic acid with a methyl group at the 3-position. ontosight.ai This non-proteinogenic amino acid has found applications in biochemistry, neuroscience, and pharmacology. ontosight.ai It functions as a selective agonist for N-methyl-D-aspartate (NMDA) receptors, which are pivotal in synaptic plasticity, memory formation, and neurodegenerative diseases. ontosight.ai Consequently, it is used in research to explore neuronal excitability, synaptic transmission, and neuroprotection. ontosight.ai L-threo-3-Methylaspartate is formed by the action of glutamate (B1630785) mutase and can be metabolized by methylaspartate ammonia-lyase. wikipedia.org It is also a component of certain antibiotics and plays a role in the carbon metabolism of some microorganisms. wikipedia.org

(2R,3S)-2-Amino-3-methylsuccinic Acid

The (2R,3S) isomer is another stereoisomer of 2-amino-3-methylsuccinic acid. It is also known as (3S)-3-Methyl-D-aspartic acid. nih.gov Research has identified this isomer in studies of abnormal tricarboxylic acid cycle metabolites in certain metabolic disorders. nih.gov The synthesis of (2R,3S)-2-ethyl-3-methylsuccinic acid has been achieved stereospecifically, highlighting the chemical accessibility of these specific configurations. researchgate.net

(2R)-2-Amino-3-methylsuccinic Acid

The (2R) designation points to another stereoisomeric form of this compound. While detailed research findings for this specific isomer are less commonly reported in the general literature compared to its counterparts, its existence is crucial for a complete understanding of the stereochemical landscape of 2-amino-3-methylsuccinic acid. The synthesis and characterization of various stereoisomers, including those with the (2R) configuration, are essential for delineating their unique biological activities and potential applications.

| Property | (2S,3R)-2-Amino-3-methylsuccinic Acid | (2S,3S)-2-Amino-3-methylsuccinic Acid | (2R,3S)-2-Amino-3-methylsuccinic Acid |

| Synonym | L-Erythro-3-methylaspartic acid | Threo-3-Methyl-L-Aspartic acid | (3S)-3-Methyl-D-aspartic acid |

| CAS Number | 7298-96-6 ontosight.ai | 6061-13-8 nih.gov | 121570-10-3 nih.gov |

| Molecular Formula | C5H9NO4 bldpharm.com | C5H9NO4 ontosight.ai | C5H9NO4 nih.gov |

| Molecular Weight | 147.13 g/mol medchemexpress.com | 147.13 g/mol ontosight.ai | 147.13 g/mol nih.gov |

| Key Research Area | Neurotransmitter receptor agonist, pharmaceutical building block ontosight.ai | NMDA receptor agonist, synaptic plasticity, neuroprotection ontosight.ai | Metabolic disorders, stereospecific synthesis nih.govresearchgate.net |

(S)-2-Amino-2-methylsuccinic Acid

The (S)-2-Amino-2-methylsuccinic acid stereoisomer has been the subject of specific research focus, particularly in the areas of structural chemistry and peptide synthesis.

Crystal Structure and Molecular Conformation

Application in Peptide Synthesis

(S)-2-Amino-2-methylsuccinic acid, often in a protected form, is a valuable building block in peptide synthesis. chemimpex.com The α-methyl group provides conformational constraints and increased resistance to enzymatic degradation in the resulting peptides. For use in solid-phase peptide synthesis (SPPS), the amino group is commonly protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and one of the carboxyl groups is protected as a tert-butyl ester. chemimpex.comchemimpex.combiosynth.com This Fmoc-protected derivative, (S)-Fmoc-2-amino-2-methylsuccinic acid-4-tert-butyl ester, allows for the controlled and sequential addition of this non-natural amino acid into a peptide chain. nih.govchemimpex.com The use of such modified amino acids is a key strategy in the design of peptidomimetics and peptide-based therapeutics with enhanced stability and specific biological activities. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRUAYBIUSUULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346473 | |

| Record name | DL-threo-beta-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6667-60-3, 31571-69-4 | |

| Record name | 3-Methyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006667603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC139985 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6667-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-threo-beta-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T38VAO1ARZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 Amino 3 Methylsuccinic Acid

Strategies for Chemical Synthesis of 2-Amino-3-methylsuccinic Acid Isomers

The chemical synthesis of the stereoisomers of 2-amino-3-methylsuccinic acid presents a considerable challenge due to the need to control the configuration at two adjacent chiral centers. The diastereomers are referred to as threo and erythro based on the relative configuration of the amino and methyl groups. nih.gov

Various strategies have been developed for the stereoselective synthesis of β-substituted amino acids, which can be adapted for the preparation of β-methylaspartic acid isomers. One common approach involves the diastereoselective addition of nucleophiles to chiral precursors. For instance, the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester can establish one of the stereocenters, followed by the introduction of the amino group at the α-position.

Another strategy involves the stereospecific transformation of readily available chiral starting materials. For example, the synthesis of threo- and erythro-β-hydroxy-DL-aspartic acids has been achieved stereospecifically from trans- and cis-epoxysuccinic acid, respectively. nih.gov This approach, which involves the ring-opening of an epoxide with an amine, could potentially be adapted by using a methyl-substituted epoxide to generate the desired 2-amino-3-methylsuccinic acid framework.

Asymmetric synthesis of diaminobutanoic acid has also been reported, which involves the conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester, followed by amination. google.com This methodology highlights the potential for creating adjacent stereocenters with high diastereoselectivity, a key requirement for synthesizing specific isomers of 2-amino-3-methylsuccinic acid.

The synthesis of a specific isomer, (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidinesufonic acid, starting from L-threonine, demonstrates a multi-step approach involving protection, activation, cyclization, and deprotection to control the stereochemistry. researchgate.net Such a sequence could be modified to yield the desired dicarboxylic acid.

A simplified three-step synthesis for (+/-)-β-methyleneaspartic acid has been described, which involves the condensation of diethyl malonate with ethyl pyruvate (B1213749), followed by amination and hydrolysis. chemsrc.com While this yields a racemic and unsaturated analogue, catalytic hydrogenation of the double bond could potentially lead to a mixture of 2-amino-3-methylsuccinic acid diastereomers.

| Stereoisomer | Systematic Name | CAS Number |

| (2S,3S) | (2S,3S)-2-Amino-3-methylsuccinic acid | 6061-13-8 |

| (2R,3R) | (2R,3R)-2-Amino-3-methylsuccinic acid | Not readily available |

| (2S,3R) | (2S,3R)-2-Amino-3-methylsuccinic acid | Not readily available |

| (2R,3S) | (2R,3S)-2-Amino-3-methylsuccinic acid | Not readily available |

Derivatization Approaches for Research Applications

Derivatization of 2-amino-3-methylsuccinic acid is essential for its use in various research applications, including peptide synthesis, biological probing, and the development of enzyme inhibitors. These modifications often involve the protection of the amino and carboxyl groups, followed by the introduction of desired functionalities.

Protection Group Chemistry in Amino Acid Derivative Synthesis

The presence of multiple functional groups (two carboxylic acids and one amino group) in 2-amino-3-methylsuccinic acid necessitates the use of protecting groups to achieve selective reactions. The choice of protecting groups is critical and depends on the desired transformation and the stability of the protecting group under various reaction conditions.

Commonly used amino-protecting groups include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions. The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

The carboxylic acid groups are often protected as esters, such as methyl or benzyl esters. For instance, L-aspartic acid β-methyl ester can be synthesized by reacting L-aspartic acid with methanol (B129727) and thionyl chloride. researchgate.net The remaining free carboxylic acid can then be further modified. The synthesis of L-aspartate-4-methyl ester-1-benzyl ester involves the protection of the amino group with a Boc group, followed by esterification of one carboxyl group with benzyl bromide, and subsequent deprotection of the amino group. google.com

Orthogonal protection strategies are particularly valuable, allowing for the selective deprotection of one functional group while others remain protected. For example, using a combination of acid-labile (Boc) and base-labile (fluorenylmethyloxycarbonyl, Fmoc) or hydrogenolysis-labile (Cbz, Bn) protecting groups allows for the stepwise modification of the molecule.

| Protecting Group | Abbreviation | Functional Group Protected | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Amino | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Amino | Catalytic Hydrogenation |

| Fluorenylmethyloxycarbonyl | Fmoc | Amino | Basic conditions (e.g., piperidine) |

| Benzyl ester | Bn | Carboxyl | Catalytic Hydrogenation |

| Methyl ester | Me | Carboxyl | Saponification (base hydrolysis) |

Synthesis of Analogues and Related Compounds for Biological Probing

The synthesis of analogues of 2-amino-3-methylsuccinic acid is a key strategy for investigating its biological roles and for developing new therapeutic agents. These analogues can be designed to mimic the natural substrate of an enzyme, to act as inhibitors, or to probe biological pathways.

One approach to creating analogues is to modify the side chain. For example, the synthesis of β-(S-methyl)thioaspartic acid involves the electrophilic sulfenylation of an N-protected L-aspartic acid derivative. nih.gov This introduces a methylthio group at the β-position, creating a valuable tool for studying post-translational modifications.

Phosphonate (B1237965) analogues of amino acids, where a carboxyl group is replaced by a phosphonate group, are another important class of derivatives. The synthesis of enantiomerically enriched protected 2-amino-, 2,3-diamino-, and 2-amino-3-hydroxypropylphosphonates has been achieved, demonstrating the feasibility of creating such analogues. mdpi.com These compounds can act as mimics of natural amino acids and can have interesting pharmacological properties.

The synthesis of peptides containing 2-amino-3-methylsuccinic acid or its derivatives is another important application. This requires the use of protected forms of the amino acid that are suitable for peptide coupling reactions. For instance, a protected β-(S-methyl)thioaspartic acid derivative has been prepared for incorporation into peptides. nih.gov

Biocatalytic and Biotechnological Routes Towards Related Methylated Succinic Acid Production

Biocatalytic and biotechnological approaches offer sustainable and highly selective alternatives to chemical synthesis for the production of succinic acid and its methylated derivatives. These methods often utilize whole microbial cells or isolated enzymes to perform specific chemical transformations.

Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has been extensively explored for the production of succinic acid. nih.gov These strategies typically involve the redirection of carbon flux towards the tricarboxylic acid (TCA) cycle and the inactivation of competing pathways.

More specifically, the microbial production of 2-methylsuccinic acid (2-MSA) has been achieved by designing a non-natural biosynthetic pathway in E. coli. This pathway combines the citramalate (B1227619) pathway with an enoate reductase-mediated bioreduction of the intermediate citraconate. nih.gov By overexpressing key enzymes such as citramalate synthase and an enoate reductase, and optimizing cofactor regeneration and cultivation conditions, significant titers of 2-MSA have been produced.

Engineered methylaspartate ammonia (B1221849) lyases have also been used for the kinetic resolution and stereoselective synthesis of 3-substituted aspartic acids. researchgate.net This enzymatic approach can provide access to specific stereoisomers of β-methylaspartic acid with high enantiomeric and diastereomeric purity.

The biotechnological production of succinic acid is a well-established industrial process, with several companies operating commercial-scale facilities. researchgate.net These processes often utilize renewable feedstocks such as glucose or glycerol. researchgate.net The knowledge and technologies developed for succinic acid production provide a strong foundation for the development of biotechnological routes for its methylated derivatives.

| Microorganism | Product | Key Engineering Strategy |

| Escherichia coli | 2-Methylsuccinic acid | Heterologous expression of citramalate synthase and enoate reductase. |

| Saccharomyces cerevisiae | Succinic acid | Deletion of genes in competing pathways (e.g., ethanol (B145695) formation) and redirection of flux through the TCA cycle. |

| Actinobacillus succinogenes | Succinic acid | Optimization of fermentation conditions using various carbon sources. |

Biochemical Pathways and Metabolic Roles of 2 Amino 3 Methylsuccinic Acid

Participation in Amino Acid Metabolism

2-Amino-3-methylsuccinic acid is a key player in the fermentation of glutamate (B1630785) by certain anaerobic bacteria, such as Clostridium tetanomorphum. In this pathway, it undergoes a reversible deamination reaction catalyzed by the enzyme 3-methylaspartate ammonia-lyase (MAL), also known as β-methylaspartase. wikipedia.orgnih.govnih.gov This enzyme facilitates the removal of an amino group from L-threo-3-methylaspartate, converting it into mesaconate. wikipedia.orgebi.ac.uk This reaction is a crucial step in the catabolism of L-glutamic acid to acetyl-coenzyme A in these organisms. nih.gov

The enzyme 3-methylaspartate ammonia-lyase belongs to the family of ammonia-lyases and is specific to the L-threo-3-methylaspartate isomer. wikipedia.orgebi.ac.uk The methyl group on the third carbon of 2-amino-3-methylsuccinic acid is a critical determinant for the enzyme's substrate affinity and catalytic efficiency. nih.gov The hydrophobic interactions between this methyl group and the enzyme's active site are essential for proper substrate binding and subsequent catalysis. nih.gov

Involvement in Biosynthesis of Biomolecules

The metabolic pathways involving 2-amino-3-methylsuccinic acid are not only catabolic but also serve as a source for biosynthetic precursors. In the glutamate fermentation pathway, the conversion of 2-amino-3-methylsuccinic acid to mesaconate is an intermediate step in the production of pyruvate (B1213749) and acetyl-CoA. nih.govuniprot.org Acetyl-CoA is a central metabolite that can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in the biosynthesis of fatty acids and other essential biomolecules.

In some haloarchaea, 2-amino-3-methylsuccinic acid is part of the methylaspartate cycle, an anabolic pathway. nih.govbritannica.com This cycle is a unique metabolic route for the assimilation of acetyl-CoA.

Role as a Metabolite and Its Intermediary Significance

As a metabolite, 2-amino-3-methylsuccinic acid holds intermediary significance in specific microbial metabolic contexts. In the mesaconate pathway for (S)-glutamate fermentation in Enterobacteriaceae, 3-methylaspartase is considered a marker enzyme. nih.gov The presence and activity of this enzyme indicate the operation of this particular fermentation route.

The reversible nature of the reaction catalyzed by 3-methylaspartate ammonia-lyase means that 2-amino-3-methylsuccinic acid can be both a substrate for degradation and a product of amination. ebi.ac.ukuniprot.org The enzyme can catalyze the addition of ammonia (B1221849) to mesaconate to form L-threo-3-methylaspartate, demonstrating its role in both catabolic and anabolic processes depending on the metabolic needs of the organism. ebi.ac.uk

Metabolic Linkages with Dicarboxylic Acids

The metabolism of 2-amino-3-methylsuccinic acid is intricately linked with other dicarboxylic acids, including its precursor and downstream products.

2-Amino-3-methylsuccinic acid is structurally a derivative of aspartic acid, containing an additional methyl group. medchemexpress.comabmole.com In the glutamate fermentation pathway, L-glutamate is first converted to L-threo-3-methylaspartate in a carbon skeleton rearrangement reaction catalyzed by the vitamin B12-dependent enzyme glutamate mutase. ebi.ac.uk This establishes a direct metabolic link from glutamate, a key amino acid, to 2-amino-3-methylsuccinic acid. While not directly synthesized from aspartic acid in this pathway, their structural similarity is significant. The enzyme 3-methylaspartate ammonia-lyase can also act on aspartic acid, albeit with a much lower affinity, further highlighting the relationship between these two molecules. nih.gov

The metabolic pathway involving 2-amino-3-methylsuccinic acid connects to the tricarboxylic acid (TCA) cycle. The degradation of 2-amino-3-methylsuccinic acid via mesaconate ultimately leads to the formation of pyruvate and acetyl-CoA. nih.govuniprot.org Acetyl-CoA can then condense with oxaloacetate to enter the TCA cycle, a central pathway for cellular energy production. This link is crucial for anaerobic organisms that utilize glutamate as a primary energy source.

In the context of inborn errors of metabolism such as isovaleric acidaemia (IVA), a disorder of leucine (B10760876) catabolism, a variety of abnormal metabolites are excreted in the urine. medlink.comoup.comnewenglandconsortium.org While methylsuccinic acid and methylfumaric acid have been identified as some of these aberrant metabolites, the direct accumulation of 2-amino-3-methylsuccinic acid in IVA is not as well-documented. oup.comnih.gov However, the presence of these methylated dicarboxylic acids suggests a potential link to pathways involving methylated compounds. Research has identified numerous previously unknown metabolites in the urine of IVA patients, indicating that the full metabolic profile of this disorder is still under investigation. oup.com The accumulation of methylsuccinic acid, in particular, has been shown to initiate a series of abnormal methylated TCA cycle metabolites. nih.gov

Analysis of Differential Metabolite Profiles in Biological Systems

Extensive literature searches did not yield specific studies detailing the differential metabolite profiles of 2-Amino-3-methylsuccinic acid in biological systems. This compound, an aspartic acid derivative, is not prominently featured in metabolomic studies that are publicly available. medchemexpress.com General amino acid analysis is a common practice in metabolomics for investigating various diseases, but specific data for 2-Amino-3-methylsuccinic acid is not provided in the reviewed literature. wuxiapptec.commetwarebio.com

While research exists on related compounds, such as 2-methylsuccinic acid, which has been synthesized via non-natural biosynthetic routes, this information is not directly applicable to 2-Amino-3-methylsuccinic acid. nih.gov Similarly, studies on other amino acid derivatives like 2-aminoadipic acid have identified it as a biomarker for diabetes risk, but this does not provide data on 2-Amino-3-methylsuccinic acid. nih.govnih.govlu.se

Metabolomic profiling is a powerful tool for identifying biomarkers and understanding disease pathophysiology by detecting systemic changes in metabolite levels. nih.govnih.gov However, without specific studies that have measured and reported on the differential levels of 2-Amino-3-methylsuccinic acid in various biological conditions, it is not possible to provide detailed research findings or data tables as requested. The available scientific literature does not currently contain the specific metabolomic data required to fulfill this section of the article.

Enzymatic Interactions and Biocatalysis Involving 2 Amino 3 Methylsuccinic Acid

Enzyme Substrate Recognition and Binding

The specific molecular recognition of 2-amino-3-methylsuccinic acid by enzymes is a nuanced process governed by the three-dimensional architecture of the enzyme's active site. While direct studies on this specific compound are limited, significant insights can be drawn from enzymes that bind structurally analogous molecules, such as 3-methylaspartate. The enzyme 3-methylaspartate ammonia-lyase (MAL), for instance, provides a valuable model for understanding the key determinants of substrate binding.

Research into MAL reveals that the methyl group on the substrate is a critical factor for effective binding and affinity. nih.gov The active site of MAL contains a hydrophobic pocket that accommodates this methyl group, and hydrophobic interactions are essential for the proper positioning of the substrate for catalysis. nih.gov When aspartic acid, which lacks this methyl group, is introduced, the affinity of the enzyme for the substrate is significantly impaired, demonstrating the methyl group's importance. nih.gov For 2-amino-3-methylsuccinic acid, both the carboxylate groups and the amino group would be expected to form specific hydrogen bonds and electrostatic interactions with corresponding residues in an enzyme's active site, similar to how other amino acids are recognized. The precise stereochemistry of the methyl and amino groups would further dictate the specificity, ensuring a snug fit within the chiral environment of the active site. The combination of hydrophobic interactions involving the methyl group and polar interactions with the amino and carboxylate functionalities are therefore central to substrate recognition and binding. nih.gov

Enzymatic Transformations and Reaction Mechanisms

Enzymes can catalyze a variety of transformations on amino acid substrates. Given the structure of 2-amino-3-methylsuccinic acid, several enzymatic reaction types are plausible, with deamination being a primary example. Again, 3-methylaspartate ammonia-lyase (MAL) serves as an excellent reference. MAL catalyzes the reversible α,β-elimination of ammonia (B1221849) from L-threo-3-methylaspartic acid to form mesaconic acid. acs.org This reaction proceeds through a proposed E1cb-type mechanism, where the cleavage of the C-N bond is the rate-limiting step. nih.gov The binding of the substrate's C-3 substituent, in this case, the methyl group, is thought to be crucial for the correct alignment of the molecule, facilitating the formation of a carbanion intermediate necessary for the elimination of ammonia. nih.gov

It is conceivable that 2-amino-3-methylsuccinic acid could be a substrate for a similar ammonia-lyase, which would result in the formation of an unsaturated dicarboxylic acid. Furthermore, multi-enzyme cascade reactions could lead to more complex transformations. For example, a biocatalytic process could first involve the deamination of the amino acid to yield a 2-oxoacid. nih.gov This intermediate could then undergo further enzymatic reactions, such as aldol additions, to generate novel chemical structures. nih.gov Another potential transformation is transamination, a common reaction in amino acid metabolism, which would convert 2-amino-3-methylsuccinic acid into its corresponding keto acid, 2-keto-3-methylsuccinic acid.

Investigations of Enzyme Inhibition and Regulation in Related Metabolic Pathways

Amino acid derivatives and analogues often function as regulators or inhibitors of enzymes within metabolic pathways. mdpi.com Their structural similarity to natural substrates allows them to bind to an enzyme's active site, but they may fail to undergo the catalytic reaction, thereby acting as competitive inhibitors. Alternatively, they might bind to an allosteric site, inducing a conformational change that modulates the enzyme's activity.

Substituted succinic acid derivatives have been shown to be potent enzyme inhibitors. For example, 2-ethyl-2-methylsuccinic acid and 2-benzyl-2-methylsuccinic acid are effective inhibitors of carboxypeptidase A, a zinc protease. nih.gov These molecules are designed to mimic the substrate at the transition state, binding tightly within the active site. The methyl group in these inhibitors can occupy a small hydrophobic cavity in the enzyme's active site, which can enhance binding affinity. nih.gov

Given its structure as an amino acid derivative, 2-amino-3-methylsuccinic acid could potentially inhibit enzymes involved in amino acid biosynthesis or degradation. For instance, it might act as a feedback inhibitor in a pathway that produces a structurally similar amino acid. umn.edu Such inhibition is a common regulatory mechanism in cells, where the end-product of a biosynthetic pathway inhibits the first enzyme in that sequence to prevent over-accumulation of the product. nih.gov The ability of 2-amino-3-methylsuccinic acid to act as an inhibitor would depend on its affinity for the target enzyme and how it compares to the natural substrate.

Engineering of Enzymes for Novel Metabolic Pathway Development (e.g., 2-methylsuccinic acid pathway)

The development of novel biosynthetic pathways through enzyme engineering is a rapidly advancing field of synthetic biology. caltech.edu A prime example relevant to 2-amino-3-methylsuccinic acid is the creation of a non-natural pathway for the production of 2-methylsuccinic acid (2-MSA), a valuable C5 branched-chain dicarboxylate. nih.gov Since no natural pathway for 2-MSA biosynthesis was known, researchers engineered a three-step route in Escherichia coli. nih.govresearchgate.net

This engineered pathway begins with the condensation of pyruvate (B1213749) and acetyl-CoA by an optimized variant of citramalate (B1227619) synthase (CimA*) from Methanococcus jannaschii to produce (R)-citramalate. researchgate.net The second step involves the dehydration of (R)-citramalate to citraconate, catalyzed by the endogenous isopropylmalate isomerase (LeuCD). nih.govresearchgate.net The final and crucial step is the bioreduction of citraconate to 2-MSA. This step was initially facilitated by the enoate reductase YqjM from Bacillus subtilis. nih.gov

To optimize the pathway and increase the production titer of 2-MSA, further enzyme engineering and screening were performed. A new NAD(P)H-dependent enoate reductase, KpnER from Klebsiella pneumoniae, was identified and found to have higher activity towards citraconate than the originally used YqjM. nih.gov Incorporating KpnER into the pathway, along with optimizations in cofactor regeneration and cultivation conditions, significantly boosted the 2-MSA titer from 0.35 g/L to 3.61 g/L. nih.gov This work demonstrates how a combination of enzymes from different organisms can be rationally assembled and engineered to create a novel metabolic pathway for a target chemical. nih.govresearchgate.net

Receptor Pharmacology and Neurobiological Investigations of 2 Amino 3 Methylsuccinic Acid

Agonistic Activity at Neurotransmitter Receptors

There is a significant lack of specific data in the scientific literature detailing the agonistic activity of 2-Amino-3-methylsuccinic acid at various neurotransmitter receptors. While it is classified as a derivative of aspartic acid, a known excitatory neurotransmitter, this structural relationship alone does not provide empirical evidence of its activity.

For context, other methylated derivatives of aspartate, such as N-methyl-D-aspartate (NMDA), are potent and highly selective agonists at their namesake NMDA receptors. However, the pharmacological profile of one derivative cannot be directly extrapolated to another. Without dedicated studies on 2-Amino-3-methylsuccinic acid, any claims about its potential agonistic effects would be purely speculative.

Specificity and Potency at N-methyl-D-aspartate (NMDA) Receptors

Detailed investigations into the specificity and potency of 2-Amino-3-methylsuccinic acid at N-methyl-D-aspartate (NMDA) receptors are not present in the available scientific literature. Consequently, there is no empirical data to construct a table of its binding affinities (Ki) or its functional agonist/antagonist potency (IC50/EC50) at NMDA receptor subtypes.

In the broader class of aspartic acid derivatives, specificity and potency are highly dependent on stereochemistry and the nature of the substitution. For instance, the N-methylation in NMDA is crucial for its selective activity. The methyl group at the 3-position of the succinic acid backbone of 2-Amino-3-methylsuccinic acid would present a different steric and electronic profile to the NMDA receptor's binding pocket, but the outcome of this interaction has not been experimentally determined.

Implications in Synaptic Plasticity and Neuronal Excitability Studies

Given the absence of information on its activity at neurotransmitter receptors, particularly NMDA receptors which are central to synaptic plasticity, there are no published studies on the implications of 2-Amino-3-methylsuccinic acid in synaptic plasticity and neuronal excitability. Phenomena such as long-term potentiation (LTP) and long-term depression (LTD) are critically dependent on the activation of NMDA receptors, and without evidence of interaction, no role in these processes can be ascribed to 2-Amino-3-methylsuccinic acid.

Advanced Analytical Techniques for 2 Amino 3 Methylsuccinic Acid in Complex Matrices

Chromatographic Separations for Isomer Resolution (e.g., GC, LC)

Effective separation is paramount for the unambiguous analysis of 2-Amino-3-methylsuccinic acid, particularly for resolving it from its isomers and other structurally related compounds. Gas Chromatography (GC) and Liquid Chromatography (LC) are the primary techniques utilized for this purpose.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. However, amino acids, including 2-Amino-3-methylsuccinic acid, are non-volatile due to their polar nature. Therefore, a crucial prerequisite for GC analysis is chemical derivatization, which converts the polar functional groups (-COOH, -NH2) into more volatile and thermally stable moieties. sigmaaldrich.comresearchgate.net Common derivatization strategies involve esterification of the carboxyl group followed by acylation of the amino group. nih.gov For instance, derivatization with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) forms tert-butyl dimethylsilyl (TBDMS) derivatives, which exhibit excellent chromatographic properties. sigmaaldrich.com

For resolving enantiomers (different stereoisomers), chiral stationary phases are often used in GC. researchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution, making it highly suitable for separating complex mixtures of amino acid isomers. nih.gov This technique has been successfully used to resolve numerous enantiomeric pairs of amino acids, demonstrating its potential for separating the stereoisomers of 2-Amino-3-methylsuccinic acid. nih.gov

Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the most common approach for amino acid analysis. nih.govresearchgate.net It offers versatility in handling non-volatile and thermally labile compounds without the need for derivatization. mdpi.com

Reversed-Phase (RP) LC: This is a widely used LC mode. To enhance retention and separation of polar molecules like amino acids on nonpolar C18 columns, derivatization is often employed. researchgate.netmdpi.com Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) improve chromatographic properties and detection sensitivity. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention for underivatized amino acids. nih.gov HILIC can achieve baseline separation of isomeric amino acids, such as leucine (B10760876) and isoleucine, which is critical for the analysis of 2-Amino-3-methylsuccinic acid and its isomers. nih.gov

Chiral Chromatography: To separate the specific enantiomers of 2-Amino-3-methylsuccinic acid, chiral stationary phases (CSPs) are necessary. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, for example, have demonstrated broad enantioselectivity for various types of amino acids. sigmaaldrich.com

The choice between GC and LC depends on the specific requirements of the analysis, including the complexity of the sample matrix, the need for isomer separation, and the desired sensitivity.

Table 1: Comparison of Chromatographic Techniques for Amino Acid Isomer Separation

| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile liquid phase and a solid stationary phase. |

| Derivatization | Mandatory for non-volatile amino acids to increase volatility. sigmaaldrich.com | Optional; can be used to improve retention and detection (e.g., AQC). mdpi.com Underivatized analysis is possible with HILIC. nih.gov |

| Isomer Resolution | Excellent, especially with chiral columns and 2D GC (GC×GC) for enantiomers. nih.gov | Good; HILIC for constitutional isomers, nih.gov dedicated chiral columns for enantiomers. sigmaaldrich.com |

| Typical Columns | Chiral capillary columns (e.g., Lipodex E), SLB-5ms. sigmaaldrich.comnih.gov | Reversed-phase (C18), HILIC (e.g., BEH Amide), Chiral (e.g., CHIROBIOTIC). researchgate.netnih.govsigmaaldrich.com |

| Advantages | High resolution, established methods. | High versatility, suitable for non-volatile compounds, no derivatization required for some methods. |

| Limitations | Derivatization step can be time-consuming and introduce variability. | Lower peak capacity than GC×GC for highly complex samples. |

Mass Spectrometry Approaches for Identification and Quantification (e.g., GC-TOF-MS, LC-MS, API-MS)

Mass Spectrometry (MS) is the definitive tool for the identification and quantification of analytes due to its high sensitivity and specificity. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides robust analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, after separation on the GC column, the derivatized 2-Amino-3-methylsuccinic acid molecules are ionized, typically by Electron Impact (EI). The resulting mass spectra contain characteristic fragments that serve as a molecular fingerprint, allowing for confident identification. sigmaaldrich.com For example, TBDMS derivatives of amino acids show typical fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups. sigmaaldrich.com Time-of-Flight (TOF) mass analyzers (GC-TOF-MS) are particularly advantageous as they provide high-resolution mass spectra and rapid acquisition rates, which are essential for resolving co-eluting peaks in complex GC×GC separations. nih.gov Quantification is typically performed in selected-ion monitoring (SIM) mode, where the instrument monitors specific, characteristic ions of the target analyte, thereby increasing sensitivity and reducing chemical noise. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the workhorse for amino acid analysis in complex matrices. nih.gov Atmospheric Pressure Ionization (API) techniques, such as Electrospray Ionization (ESI), are used to generate ions from the LC eluent. ESI is a "soft" ionization method that typically produces protonated molecules [M+H]+, preserving the molecular weight information. uta.edu

Tandem mass spectrometry (MS/MS) is crucial for both identification and quantification. nih.gov In this approach, the precursor ion (e.g., the [M+H]+ of 2-Amino-3-methylsuccinic acid) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive. nih.govnih.gov By monitoring a unique precursor-to-product ion transition, it is possible to quantify the target analyte with high accuracy, even in the presence of co-eluting interferences. lcms.cz

Table 2: Mass Spectrometry Parameters for Amino Acid Analysis

| Technique | Ionization Method | Mass Analyzer | Key Features for Analysis |

|---|---|---|---|

| GC-MS | Electron Impact (EI) | Quadrupole, Time-of-Flight (TOF) | Provides characteristic fragmentation patterns for structural confirmation. sigmaaldrich.com TOF offers high resolution. |

| LC-MS/MS | Electrospray Ionization (ESI) | Triple Quadrupole (QqQ), Quadrupole-TOF (QTOF) | Soft ionization preserves molecular ion. MRM on QqQ provides high sensitivity and specificity for quantification. nih.govnih.gov |

Method Development for Enhanced Detection and Reduced Interference

Developing a robust method for analyzing 2-Amino-3-methylsuccinic acid in complex matrices like plasma, urine, or tissue hydrolysates requires careful optimization to maximize sensitivity and minimize interference. researchgate.netnih.gov

Sample Preparation: The primary goal of sample preparation is to remove interfering substances (e.g., proteins, salts, lipids) while efficiently extracting the target analyte. Protein precipitation is a common first step for biological fluids. d-nb.info Solid-phase extraction (SPE) can be used for further cleanup and concentration of the analyte. The choice of internal standards, preferably stable-isotope labeled versions of the analyte (e.g., 13C, 15N labeled), is critical to correct for matrix effects and variations during sample preparation and analysis. nih.gov

Derivatization: As discussed, derivatization can be a key step in method development. For LC-MS/MS, while not always necessary, derivatization with reagents like n-butanol can improve the separation of isomers and enhance signal intensity by improving ionization efficiency, especially for dicarboxylic acids like methylsuccinic acid. nih.gov This is achieved by converting the polar acid into a less polar, more surface-active derivative that is more amenable to ESI. nih.gov

Chromatographic and MS Optimization: Method development involves optimizing the chromatographic conditions (column chemistry, mobile phase composition, gradient, and flow rate) to achieve the best possible separation from matrix components and isomers. nih.govmdpi.com For mass spectrometry, parameters such as ionization source settings (e.g., capillary voltage, gas flows, temperature) and MS/MS conditions (collision energy) must be fine-tuned for the specific analyte to achieve maximum signal intensity and stable detection. nih.gov For example, optimizing the cone voltage and collision energy for each specific MRM transition is essential for achieving the lowest limits of detection. nih.gov By systematically optimizing each of these steps, a sensitive, specific, and reliable method can be developed for the routine analysis of 2-Amino-3-methylsuccinic acid in challenging matrices.

Structural Biology and Spectroscopic Characterization of 2 Amino 3 Methylsuccinic Acid

Spectroscopic Methods for Structure Elucidation (e.g., NMR, HPLC, LC-MS, UPLC)

A variety of spectroscopic and chromatographic techniques are employed to identify, quantify, and characterize 2-amino-3-methylsuccinic acid in diverse matrices, from synthetic reaction mixtures to complex biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 2-amino-3-methylsuccinic acid and its synthetic precursors. While full spectral data for the final compound in a standard aqueous solvent is not detailed in the provided research, data for key deuterated synthetic intermediates have been published. For example, in the synthesis of deuterated (2S, 3S)-3-methylaspartic acids, the spectra of unlabeled esterified precursors were used as authentic standards. nih.gov The characterization of these related compounds provides insight into the expected resonances.

Table 1: 1H and 13C NMR Data for Unlabeled Synthetic Precursors of 3-Methylaspartic Acid in CDCl3 Data extracted from studies on deuterated analogues where unlabeled compounds served as standards. nih.gov

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| Dimethyl ester of mesaconate (trans isomer) | 1H | 6.68 (q), 3.76 (s), 3.72 (s), 2.17 (d) |

| 13C | 167.2, 165.9, 143.4, 126.0, 52.3, 51.4, 13.4 | |

| Dimethyl 3-(bromomethyl)-fumarate | 1H | 6.79 (s), 4.68 (s), 3.84 (s), 3.78 (s) |

| 13C | 165.1, 164.9, 142.5, 127.9, 52.9, 52.2, 22.2 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of amino acids. For compounds like 2-amino-3-methylsuccinic acid that lack a strong chromophore, analysis typically requires a derivatization step to allow for UV or fluorescence detection. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC), which react with the primary amino group to yield highly fluorescent or UV-active products. Separation is commonly achieved using reversed-phase columns (e.g., C18).

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

LC-MS and UPLC-MS/MS are highly sensitive and specific methods for the analysis of amino acids, often eliminating the need for derivatization. These techniques are particularly valuable in metabolomics and for analyzing complex biological samples. acs.orgnih.gov UPLC offers higher resolution and faster analysis times compared to traditional HPLC. In LC-MS, the compound is separated chromatographically and then ionized (e.g., by electrospray ionization, ESI) and detected by a mass spectrometer. This allows for precise mass determination, aiding in definitive identification, and tandem MS (MS/MS) can be used for structural confirmation and highly selective quantification. acs.org For instance, 2-amino-3-methylsuccinic acid has been identified as a differential metabolite in fermented foods using Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS), a related high-resolution technique. nih.gov

Table 2: Overview of Common Chromatographic and Mass Spectrometric Methods for Amino Acid Analysis

| Technique | Principle | Common Applications | Advantages |

| HPLC | Separation based on polarity using a stationary phase (e.g., C18) and a liquid mobile phase. Often requires pre- or post-column derivatization for detection. | Quantification in food science, quality control, and purified samples. | Robust, widely available, and well-established methods. |

| UPLC-MS/MS | High-resolution separation using sub-2 µm particle columns coupled with highly sensitive and specific mass spectrometric detection. | Metabolomics, clinical diagnostics, analysis of complex biological matrices, and peptide analysis. acs.orgnih.gov | High speed, high resolution, high sensitivity, and structural specificity. |

| GC-TOF-MS | Separation of volatile derivatives by gas chromatography followed by high-resolution time-of-flight mass analysis. | Metabolite profiling in biological samples, such as fermented products. nih.gov | Excellent separation for volatile compounds, high mass accuracy. |

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding Motifs)

A definitive analysis of the intra- and intermolecular interactions in the crystal lattice of 2-amino-3-methylsuccinic acid is contingent upon obtaining a single-crystal X-ray diffraction structure of the pure compound. As this information is not currently available in the searched literature, a detailed description of its specific hydrogen bonding motifs and crystal packing cannot be provided.

However, based on the known behavior of amino acids, it can be predicted that the solid-state structure is dominated by strong intermolecular interactions. In its crystalline form, 2-amino-3-methylsuccinic acid would exist as a zwitterion, with a protonated ammonium (B1175870) group (-NH3+) and two deprotonated carboxylate groups (-COO-). The crystal packing would therefore be stabilized by an extensive network of strong charge-assisted hydrogen bonds of the N-H···O and O-H···O types. These interactions would link adjacent molecules into a dense, three-dimensional framework. The specific arrangement and recurring motifs (e.g., chains, sheets) of these hydrogen bonds would define the crystal lattice.

Structural data from enzyme-bound studies confirm the molecule's capacity to act as both a hydrogen bond donor (from the ammonium group) and acceptor (at the carboxylate oxygens), forming key interactions that anchor it within an enzyme's active site. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Amino 3 Methylsuccinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method for studying the electronic structure of amino acids and their derivatives. mdpi.comwiley.com For 2-amino-3-methylsuccinic acid, DFT would be employed to determine its optimized molecular geometry, electron distribution, and orbital energies.

These calculations can predict a variety of chemical descriptors that shed light on the molecule's reactivity. mdpi.com Key parameters derived from DFT include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity, including susceptibility to oxidation and reduction.

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions.

Global Reactivity Descriptors : Parameters such as chemical hardness, electronegativity, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Studies on other amino acids have shown that DFT can effectively predict geometries and electronic properties, which correlate with experimental observations. researchgate.netresearchgate.netresearchgate.net Such an approach for 2-amino-3-methylsuccinic acid would reveal how the combination of the amino and methyl groups influences the electronic character of the succinic acid backbone.

Molecular Dynamics Simulations of Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.orgwustl.edu By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic evolution of a molecular system, offering insights into conformational changes and intermolecular interactions. americanpeptidesociety.orgnih.gov

For 2-amino-3-methylsuccinic acid, MD simulations could be used to:

Explore Conformational Space : The molecule's rotational bonds (e.g., C-C and C-N bonds) allow it to adopt various conformations. MD simulations can sample these different states, identifying the most stable or frequently occurring structures in different environments (e.g., in a vacuum or aqueous solution). nih.govnih.gov

Analyze Solvent Effects : By explicitly including water molecules in the simulation, it is possible to study how the solvent influences the conformational preferences of the molecule and to characterize the hydrogen bonding network between the molecule and surrounding water.

Study Dynamic Behavior : MD trajectories reveal the time-dependent behavior of the molecule, including vibrational motions and transitions between different conformational states. mdpi.com

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. archie-west.ac.uk The choice of force field is critical for accurately modeling the behavior of amino acids and their derivatives. nih.gov

Modeling of Biological Systems and Receptor Binding (e.g., docking studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. acs.orgutdallas.eduigi-global.com This method is crucial in drug discovery and for understanding the biological roles of small molecules.

Preparation of Receptor and Ligand Structures : Obtaining or modeling the 3D structure of the target receptor and generating a low-energy 3D conformation of 2-amino-3-methylsuccinic acid. nih.govyoutube.com

Docking Simulation : Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis : Evaluating the predicted binding poses using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds and electrostatic interactions, with specific amino acid residues in the binding pocket. nih.govnih.gov

Such studies could reveal whether 2-amino-3-methylsuccinic acid can act as an agonist or antagonist for specific receptors and identify the key structural features responsible for binding. researchgate.net

Kinetic Modeling of Organic Acid Oxidation Processes (e.g., in atmospheric aerosols, related to methylsuccinic acid)

Dicarboxylic acids, including methylsuccinic acid, are components of atmospheric aerosols and can undergo oxidation, influencing aerosol properties and atmospheric chemistry. noaa.govnih.govacs.org Kinetic modeling is used to simulate the rates and mechanisms of these chemical transformations. mdpi.comcopernicus.org The primary oxidant in the tropospheric aqueous phase is the hydroxyl radical (•OH). nih.gov

While direct kinetic data for 2-amino-3-methylsuccinic acid is unavailable, studies on its parent compound, succinic acid, provide valuable insights into the potential oxidation kinetics. The reaction rate constants for the oxidation of succinic acid by •OH have been determined experimentally and are dependent on pH and temperature. mdpi.comresearchgate.net This is because the dicarboxylic acid exists in different protonation states (fully protonated, monoanionic, or dianionic) depending on the pH, and each form exhibits different reactivity. mdpi.com

The reaction kinetics are often described by the Arrhenius equation, which relates the rate constant (k) to temperature (T) and the activation energy (Ea). For the different species of succinic acid, the following Arrhenius expressions have been determined researchgate.net:

Protonated (AH₂) : k(T) = (2.1 ± 0.1) × 10¹⁰ exp[(-1530 ± 250 K)/T]

Monoanionic (AH⁻) : k(T) = (1.8 ± 0.1) × 10¹⁰ exp[(-1070 ± 370 K)/T]

Dianionic (A²⁻) : k(T) = (2.9 ± 0.2) × 10¹¹ exp[(-1830 ± 350 K)/T]

These expressions can be used in kinetic models to predict the atmospheric lifetime of succinic acid with respect to •OH oxidation under various conditions. The presence of an amino group on 2-amino-3-methylsuccinic acid would likely alter these rate constants, but the data for succinic acid provides a foundational estimate for modeling its atmospheric fate. researchgate.netnih.gov

| Succinic Acid Species | pH | Rate Constant (k) in L mol⁻¹ s⁻¹ |

|---|---|---|

| Protonated (AH₂) | 2.0 | (1.5 ± 0.1) × 10⁸ |

| Monoanionic (AH⁻) | 4.9 | (4.0 ± 0.2) × 10⁸ |

| Dianionic (A²⁻) | 8.0 | (6.0 ± 0.3) × 10⁸ |

| Succinic Acid Species | Pre-exponential Factor (A) in L mol⁻¹ s⁻¹ | Activation Energy / R (Ea/R) in K |

|---|---|---|

| Protonated (AH₂) | (2.1 ± 0.1) × 10¹⁰ | 1530 ± 250 |

| Monoanionic (AH⁻) | (1.8 ± 0.1) × 10¹⁰ | 1070 ± 370 |

| Dianionic (A²⁻) | (2.9 ± 0.2) × 10¹¹ | 1830 ± 350 |

Role of 2 Amino 3 Methylsuccinic Acid As a Chemical Building Block in Research Synthesis

Precursor for Pharmaceutical Intermediates and Biologically Active Compounds

The structural framework of 2-amino-3-methylsuccinic acid is a key component in the synthesis of various biologically active compounds and intermediates for the pharmaceutical industry. Its chirality and functional groups—two carboxylic acids and an amine—provide multiple points for chemical modification, enabling the construction of diverse molecular architectures.

Researchers utilize derivatives of aspartic acid, such as β-methylaspartic acid, as foundational materials for creating novel therapeutic agents. For instance, aspartic acid derivatives have been designed and synthesized to target conditions like liver fibrosis. mdpi.com The general strategy involves modifying the amino and carboxyl groups to produce compounds with specific biological activities. For example, derivatives can be synthesized through reactions like N-methylation, esterification, and condensation with other molecules to yield a library of potential drug candidates. mdpi.com

The synthesis of N-methyl-D-aspartic acid (NMDA), a well-known derivative, highlights the utility of aspartic acid analogs as precursors. google.com The process often involves protecting the amino group, followed by methylation, and subsequent deprotection to yield the final product. google.com Such compounds are crucial in biochemical research and drug discovery.

Furthermore, poly(amino acid)s, particularly those based on L-aspartic acid, have gained significant attention in biomedical applications for their biocompatibility and biodegradability. magtech.com.cn Polyaspartamide derivatives can be synthesized and further modified to create intelligent materials for drug and gene delivery systems, which can respond to stimuli like pH or temperature for controlled release. magtech.com.cn The incorporation of a methyl group, as in 2-amino-3-methylsuccinic acid, can influence the polymer's properties, such as its hydrophobicity and degradation profile, making it a target for developing advanced drug delivery vehicles.

The table below summarizes examples of biologically active compounds and pharmaceutical intermediates derived from or related to 2-amino-3-methylsuccinic acid.

| Precursor/Derivative | Synthetic Approach | Target Compound Class | Potential Application |

| L-Aspartic Acid | N-methylation, Esterification, Condensation | Aspartic Acid Derivatives | Anti-liver fibrosis agents mdpi.com |

| D-Aspartic Acid | Amino protection, N-methylation, Deprotection | N-methyl-D-aspartic acid (NMDA) | Biochemical research, Neuro-related studies google.com |

| L-Aspartic Acid | Polymerization (e.g., via aminolysis of polysuccinimide) | Polyaspartamide Derivatives | Drug/gene delivery systems magtech.com.cn |

| Various α-Keto Acids | Biocatalytic Transamination | β-Branched α-Amino Acids | Modern drug development chemrxiv.org |

Application in Peptide and Amino Acid Derivative Chemistry

In the field of peptide chemistry, non-canonical amino acids (ncAAs) like 2-amino-3-methylsuccinic acid are highly valued. The additional methyl group provides conformational rigidity to the peptide backbone, which can enhance biological activity, improve stability against enzymatic degradation, and provide insights into peptide-receptor interactions.

The synthesis of peptides involves the sequential coupling of amino acids. sigmaaldrich.com For ncAAs, specialized, selectively protected derivatives are required that are suitable for peptide coupling. nih.gov The synthesis of β-(S-methyl)thioaspartic acid, a related compound, illustrates this process. The key step is the installation of the desired group (in this case, a methylthio moiety) onto the β-carbon of an N-protected L-aspartic acid derivative. nih.gov The resulting molecule is then prepared for incorporation into a peptide chain using standard solid-phase or solution-phase synthesis techniques. sigmaaldrich.comnih.gov

The creation of amino acid derivatives is a fundamental aspect of medicinal chemistry. nih.gov 2-Amino-3-methylsuccinic acid can be modified in various ways. For instance, the carboxylic acid groups can be converted to esters, and the amino group can be protected with groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to facilitate its use in further synthetic steps. nih.govmedchemexpress.com

These derivatives are not only used in peptide synthesis but also serve as chiral synthons for other complex molecules. The presence of the β-methyl group makes these derivatives particularly useful in creating compounds with defined stereochemistry at multiple centers.

| Derivative Type | Synthetic Method | Purpose | Reference |

| Protected β-(S-methyl)thioaspartic acid | Electrophilic sulfenylation of N-protected L-aspartic acid | Incorporation into peptides to study post-translational modifications. nih.gov | nih.gov |

| Amino Acid Methyl Esters | Esterification with methanol (B129727) and a catalyst (e.g., trimethylchlorosilane) | Important intermediates for peptide synthesis and as chiral sources. nih.gov | nih.gov |

| N-Boc or N-Fmoc protected amino acids | Reaction with Boc-anhydride or Fmoc-Cl | Protection of the amino group to allow for selective reaction at the carboxyl group during peptide synthesis. medchemexpress.com | medchemexpress.com |

Stereoselective Synthesis of Complex Organic Molecules

The construction of molecules with multiple, well-defined stereocenters is a significant challenge in organic synthesis. 2-Amino-3-methylsuccinic acid, possessing two stereocenters, is an ideal starting material or "chiral building block" for stereoselective synthesis. wikipedia.orgenamine.net The existing chirality in the molecule can be used to direct the formation of new stereocenters in a predictable manner, a process known as diastereoselective synthesis.

β-Branched non-canonical amino acids are particularly challenging to synthesize due to the need to control two adjacent stereocenters. nih.gov Biocatalytic methods, using enzymes like aminotransferases, have emerged as powerful tools for this purpose. chemrxiv.orgnih.gov These enzymatic reactions can proceed with high diastereo- and enantioselectivity, often through a dynamic kinetic resolution process where one stereoisomer of a racemic starting material is converted preferentially into the desired product. chemrxiv.org Research has shown that certain aminotransferases can convert β-methyl-substituted keto acids into the corresponding β-branched amino acids with excellent stereocontrol. chemrxiv.orgnih.gov

Chemical strategies for stereoselective synthesis often rely on the use of chiral auxiliaries or catalysts. researchgate.net However, using a chiral building block from the "chiral pool"—abundantly available enantiopure compounds from nature—is a more direct approach. wikipedia.org Amino acids and their derivatives are a major component of this pool. researchgate.net The synthesis of complex molecules can be significantly simplified by starting with a fragment, like 2-amino-3-methylsuccinic acid, that already contains the required stereochemical information. This strategy is employed to create a wide array of complex natural products and pharmaceutical agents where precise stereochemistry is essential for function. nih.gov

The table below highlights methods used for the stereoselective synthesis of β-branched amino acids and related complex molecules.

| Synthetic Strategy | Key Features | Outcome |

| Biocatalytic Dynamic Kinetic Resolution | Uses enzymes (e.g., aminotransferases) on α-keto acid precursors. chemrxiv.org | High diastereo- and enantioselectivity for β-branched amino acids. chemrxiv.orgnih.gov |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure natural products as starting materials. wikipedia.org | Efficient synthesis of complex chiral molecules by preserving existing stereocenters. wikipedia.org |

| Asymmetric Hydrogenation | Employs chiral catalysts (e.g., Rhodium-DiPAMP) on achiral precursors. pressbooks.pub | Direct synthesis of a single desired enantiomer, avoiding racemic mixtures. pressbooks.pub |

| Nucleophilic Addition to Chiral Imines | A chiral group on the imine directs the nucleophilic attack to one face of the molecule. mdpi.com | High diastereoselectivity in the formation of α-amino acid derivatives. mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.